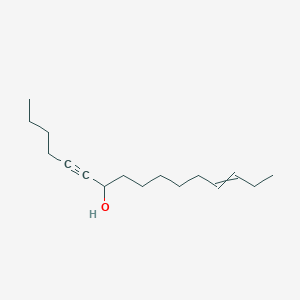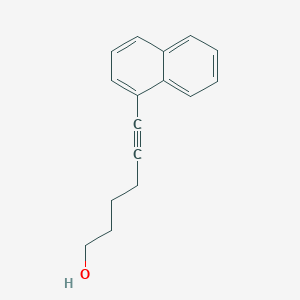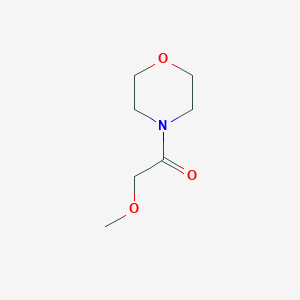
Hexadec-13-en-5-yn-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadéc-13-én-5-yn-7-ol est un composé organique de formule moléculaire C₁₆H₂₈O. Il se caractérise par la présence d'un groupe alkène et d'un groupe alkyne, ainsi que d'un groupe hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Hexadéc-13-én-5-yn-7-ol peut être réalisée par plusieurs méthodes. Une approche courante implique l'hydrogénation partielle d'un composé précurseur contenant plusieurs triples liaisons. Par exemple, à partir d'un composé comme le dodéc-11-yn-1-ol, une série de réactions comprenant l'hydrogénation partielle et des transformations de groupes fonctionnels peut produire de l'Hexadéc-13-én-5-yn-7-ol .
Méthodes de production industrielle
La production industrielle de l'Hexadéc-13-én-5-yn-7-ol implique généralement des procédés chimiques à grande échelle qui garantissent un rendement élevé et une grande pureté. Ces procédés utilisent souvent des catalyseurs et des conditions réactionnelles optimisées pour faciliter la conversion efficace des matières premières en produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'Hexadéc-13-én-5-yn-7-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les groupes alkyne et alkène peuvent être réduits sélectivement pour produire des hydrocarbures saturés.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, formant des éthers ou des esters.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) sont couramment utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) ou le catalyseur de Lindlar sont utilisés pour l'hydrogénation sélective.
Substitution : Des conditions acides ou basiques peuvent faciliter la substitution du groupe hydroxyle par d'autres groupes fonctionnels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les aldéhydes, les hydrocarbures saturés, les éthers et les esters, en fonction des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
L'Hexadéc-13-én-5-yn-7-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'Hexadéc-13-én-5-yn-7-ol implique son interaction avec diverses cibles moléculaires. La présence de plusieurs groupes fonctionnels lui permet de participer à diverses réactions chimiques, influençant les voies et processus biologiques. Par exemple, son groupe hydroxyle peut former des liaisons hydrogène, tandis que les groupes alkyne et alkène peuvent subir des réactions d'addition, modifiant l'activité des molécules cibles.
Applications De Recherche Scientifique
Hexadec-13-en-5-yn-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadec-13-en-5-yn-7-ol involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and processes. For instance, its hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, modifying the activity of target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Hexadéc-11-én-1-ol : Structure similaire mais sans groupe alkyne.
Tétradéc-11-én-1-ol : Chaîne carbonée plus courte et positionnement différent des groupes fonctionnels.
Hexadéc-11-yn-1-ol : Contient un groupe alkyne mais diffère dans la position des groupes fonctionnels.
Unicité
L'Hexadéc-13-én-5-yn-7-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la longueur de sa chaîne carbonée.
Propriétés
Numéro CAS |
917883-04-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
hexadec-13-en-5-yn-7-ol |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h5,7,16-17H,3-4,6,8-11,13,15H2,1-2H3 |
Clé InChI |
QYSHSBOHQOMIBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(CCCCCC=CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

